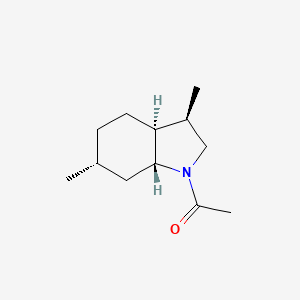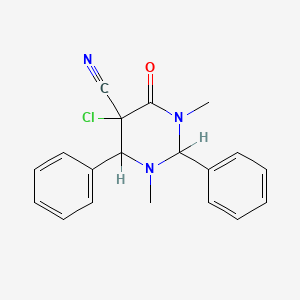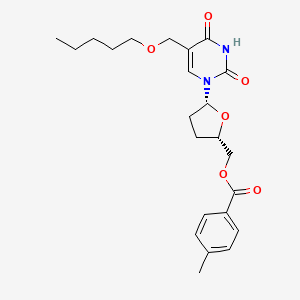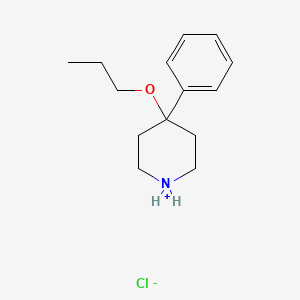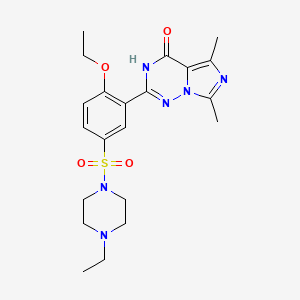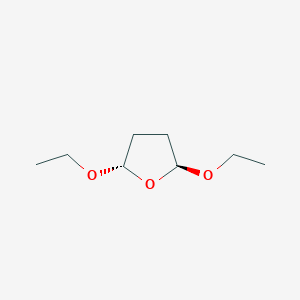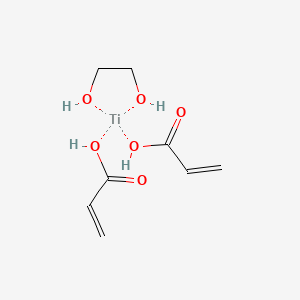
Bis(acrylato-O)(ethane-1,2-diolato(2-)-O,O')titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acrylato-O)(ethane-1,2-diolato(2-)-O,O’)titanium: is an organometallic compound that features titanium coordinated with acrylate and ethane-1,2-diolato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(acrylato-O)(ethane-1,2-diolato(2-)-O,O’)titanium typically involves the reaction of titanium tetrachloride with acrylate and ethane-1,2-diol in the presence of a suitable solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of high-purity reagents and controlled environments is crucial to prevent contamination and ensure the desired product characteristics.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming titanium dioxide and other oxidized products.
Reduction: Reduction reactions may lead to the formation of lower oxidation state titanium compounds.
Substitution: Ligand substitution reactions can occur, where the acrylate or ethane-1,2-diolato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or other hydrides.
Substitution Reagents: Various ligands such as phosphines, amines, or other organic molecules.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions may produce new organometallic complexes.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: It may be used in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Delivery:
Imaging: Possible use in imaging techniques due to its unique electronic properties.
Industry:
Coatings: Utilized in the production of specialized coatings with enhanced durability and resistance.
Electronics: Applications in the electronics industry for the development of new semiconductor materials.
Mechanism of Action
The mechanism by which Bis(acrylato-O)(ethane-1,2-diolato(2-)-O,O’)titanium exerts its effects involves the coordination of titanium with the acrylate and ethane-1,2-diolato ligands. This coordination influences the electronic structure and reactivity of the compound, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Titanium(IV) isopropoxide: Another titanium-based compound used in catalysis and materials science.
Titanium(IV) chloride: A precursor to many titanium compounds and used in organic synthesis.
Bis(cyclopentadienyl)titanium dichloride: An organometallic compound with applications in polymerization catalysis.
Uniqueness: Bis(acrylato-O)(ethane-1,2-diolato(2-)-O,O’)titanium is unique due to its specific ligand coordination, which imparts distinct reactivity and properties compared to other titanium compounds
Properties
CAS No. |
63735-07-9 |
|---|---|
Molecular Formula |
C8H14O6Ti |
Molecular Weight |
254.06 g/mol |
IUPAC Name |
ethane-1,2-diol;prop-2-enoic acid;titanium |
InChI |
InChI=1S/2C3H4O2.C2H6O2.Ti/c2*1-2-3(4)5;3-1-2-4;/h2*2H,1H2,(H,4,5);3-4H,1-2H2; |
InChI Key |
HXCRINGCXAHXJX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C(CO)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


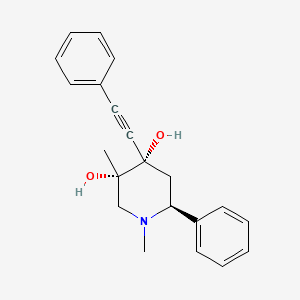



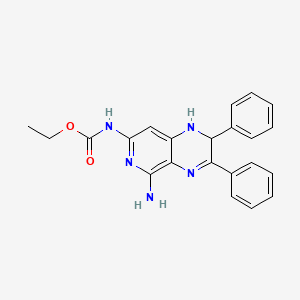

![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
